molecular formula C14H18N2O2S2 B6474993 1-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-(2-methoxyethyl)urea CAS No. 2640897-76-1

1-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-(2-methoxyethyl)urea

Cat. No.: B6474993
CAS No.: 2640897-76-1
M. Wt: 310.4 g/mol
InChI Key: GFENXPVFFVUTGP-UHFFFAOYSA-N
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Description

1-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-(2-methoxyethyl)urea is a synthetic organic compound that features a unique combination of a bithiophene core and a urea moiety. The presence of the bithiophene unit imparts interesting electronic properties, making this compound of significant interest in various fields of scientific research, including materials science and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-(2-methoxyethyl)urea typically involves the following steps:

    Formation of the Bithiophene Intermediate: The bithiophene core can be synthesized through a Stille coupling reaction between 2-bromothiophene and 2-trimethylstannylthiophene.

    Alkylation: The bithiophene intermediate is then alkylated using an appropriate alkyl halide, such as 2-bromoethylamine, to introduce the ethylamine side chain.

    Urea Formation: The final step involves the reaction of the alkylated bithiophene with 2-methoxyethyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The bithiophene core can be oxidized using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: The urea moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux.

    Substitution: Nucleophiles such as sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-(2-methoxyethyl)urea has several applications in scientific research:

    Materials Science: Used in the development of organic semiconductors and photovoltaic materials due to its electronic properties.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.

    Biological Studies: Utilized in studies involving protein-ligand interactions and enzyme inhibition.

    Industrial Applications: Employed in the synthesis of advanced materials and as a precursor in the production of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bithiophene: A simpler analog without the urea moiety, used in similar applications in materials science.

    2-Methoxyethyl Isocyanate: A precursor used in the synthesis of various urea derivatives.

    Thiourea Derivatives: Compounds with similar structural features but containing sulfur instead of oxygen in the urea moiety.

Uniqueness

1-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-(2-methoxyethyl)urea is unique due to the combination of the bithiophene core and the urea moiety, which imparts distinct electronic and hydrogen-bonding properties. This makes it particularly valuable in applications requiring specific molecular interactions and electronic characteristics.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S2/c1-18-9-8-16-14(17)15-7-6-11-4-5-13(20-11)12-3-2-10-19-12/h2-5,10H,6-9H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFENXPVFFVUTGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCCC1=CC=C(S1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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